4-Ethyl-3-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(4-ethyl-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYKIKQGUYJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Fluorine at C-3 in the target compound introduces moderate electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to non-fluorinated analogs .
Steric Considerations: The ethyl group at C-4 introduces steric hindrance, which may slow reaction kinetics in Suzuki couplings compared to smaller substituents like fluorine (e.g., 4-Fluorophenylboronic acid) . Carbamoyl-substituted analogs (e.g., 3-(3-Fluorophenylcarbamoyl)phenylboronic acid) exhibit increased steric bulk and polarity, limiting solubility in non-polar solvents .
Solubility and Stability :
- This compound requires stringent storage at -20°C to prevent hydrolysis, whereas 4-Fluorophenylboronic acid is stable at 0–6°C , likely due to reduced hygroscopicity .
- Formyl-substituted derivatives (e.g., 3-Ethyl-4-formylphenylboronic acid) may exhibit lower thermal stability due to the reactive aldehyde group, necessitating careful handling .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Ethyl-3-fluorophenylboronic acid, and how can purity be optimized?
- Methodology : Suzuki-Miyaura cross-coupling is commonly used for arylboronic acid synthesis. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC (as referenced for similar compounds in ).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Safety Measures :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles ( ).
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention ( ).
Q. How can NMR and IR spectroscopy characterize the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals for ethyl protons (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–7.5 ppm). Fluorine substituents cause splitting patterns due to coupling (³Jₐᵣ-H-F).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid presence ( ).
Advanced Research Questions
Q. How do computational methods (e.g., DFT/B3LYP) predict the electronic properties of this compound?
- Computational Approach :
- Optimize molecular geometry using Gaussian 09 with B3LYP/6-311++G(d,p) basis sets.
- Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Fluorine substitution lowers LUMO energy, enhancing electrophilicity ( ).
- Vibrational frequency calculations validate experimental IR spectra, identifying B-O and C-F bond contributions .
Q. What experimental strategies resolve contradictions in reaction yields during Suzuki couplings with this compound?
- Troubleshooting :
- Catalyst Optimization : Test Pd(OAc)₂ with ligand systems (e.g., SPhos) to improve catalytic efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may compete with boronic acid coordination.
- Base Selection : K₂CO₃ or CsF can stabilize intermediates; avoid bases causing protodeboronation (e.g., NaOH).
Q. How does the fluorine substituent influence the acid dissociation constant (pKa) of this compound?
- Mechanistic Insight : Fluorine’s electron-withdrawing effect lowers the pKa of the boronic acid group (typically ~8–10 for arylboronic acids), enhancing its reactivity at physiological pH.
- Experimental Determination : Use potentiometric titration or UV-Vis spectroscopy in buffered solutions. Compare with non-fluorinated analogs (e.g., 4-Ethylphenylboronic acid) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signal/Peak | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 ppm (ethyl CH₃) | |
| ¹¹B NMR | δ ~30 ppm (boronic acid B) | |
| IR | 1340–1390 cm⁻¹ (B-O stretch) |
Table 2 : Optimized Reaction Conditions for Suzuki Coupling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
